molecular formula C9H6BrNO B2512732 2-Bromoquinolin-8-ol CAS No. 139399-61-4

2-Bromoquinolin-8-ol

Cat. No.: B2512732
CAS No.: 139399-61-4
M. Wt: 224.057
InChI Key: KPRKBBMEWFPQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoquinolin-8-ol is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the eighth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to this compound, making it a subject of interest in various fields of research.

Scientific Research Applications

2-Bromoquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Bromoquinolin-8-ol is the estrogen receptor β (ER β) . The estrogen receptor β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

This compound interacts with its target, the estrogen receptor β, by binding selectively to it . This interaction can lead to changes in the receptor’s activity, potentially influencing various biological processes regulated by this receptor.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the estrogen receptor β . These could include pathways involved in reproductive processes, given the receptor’s role in the reproductive system.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is considered to be blood-brain barrier permeant . These properties could influence its bioavailability and overall effects in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the estrogen receptor β . Given the receptor’s role in various biological processes, the compound’s action could potentially influence a range of cellular functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it is recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s action could be affected by its physical environment.

Safety and Hazards

The safety information for 2-Bromoquinolin-8-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . The precautionary statements are P280 and P305+P351+P338 .

Future Directions

Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-8-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the use of N-bromosuccinimide (NBS) in chloroform as a brominating agent. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinolin-8-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form different quinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinone derivatives are formed.

    Reduction: Reduced quinoline derivatives are obtained.

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound without the bromine substitution.

    7-Bromoquinolin-8-ol: A similar compound with the bromine atom at the seventh position.

    5-Amino-7-bromoquinolin-8-ol: Another derivative with an amino group at the fifth position.

Comparison: 2-Bromoquinolin-8-ol is unique due to the specific positioning of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its ability to participate in substitution reactions and increases its antimicrobial potency .

Properties

IUPAC Name

2-bromoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKBBMEWFPQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.